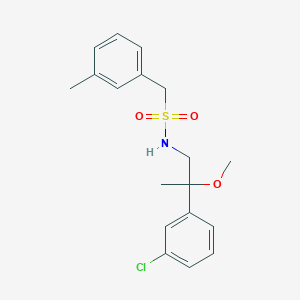

N-(2-phenoxypyrimidin-5-yl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

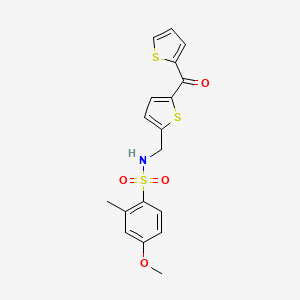

“N-(2-phenoxypyrimidin-5-yl)cinnamamide” is a synthetic derivative of cinnamic acid . It is a type of cinnamamide, which are compounds that have been evaluated as pharmacologically active compounds due to their common occurrence in plants and their low toxicity .

Synthesis Analysis

A highly efficient method for the synthesis of cinnamamides, including “N-(2-phenoxypyrimidin-5-yl)cinnamamide”, has been developed. This method involves the use of methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this new method were studied, and maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Molecular Structure Analysis

The molecular structure of “N-(2-phenoxypyrimidin-5-yl)cinnamamide” and its derivatives has been determined by single-crystal X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving “N-(2-phenoxypyrimidin-5-yl)cinnamamide” and its derivatives have been studied. These reactions are catalyzed by Lipozyme® TL IM in continuous-flow microreactors .Aplicaciones Científicas De Investigación

Antimicrobial Activity

“N-(2-phenoxypyrimidin-5-yl)cinnamamide” and its derivatives have been studied for their antimicrobial properties. These compounds have shown significant activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus and Enterococcus species. The minimum inhibitory concentrations (MICs) for these compounds were found to be as low as 1–4 µg/mL .

Anticancer Potential

Research has indicated that cinnamamide derivatives exhibit anticancer activities. In vitro studies have been conducted on human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines, showing promising results in inhibiting the proliferation of these cancer cells .

Antioxidant Properties

The antioxidant capacity of cinnamamide derivatives has been evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)). These studies suggest that these compounds can effectively scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .

Enzymatic Synthesis

Cinnamamide derivatives have been synthesized using enzymatic methods, which offer advantages such as mild reaction conditions and high specificity. For instance, Lipozyme® TL IM has been used to catalyze the synthesis of cinnamamides from methyl cinnamates and phenylethylamines under continuous-flow microreactors .

Anti-inflammatory and Analgesic Activities

Some cinnamamide derivatives have shown anti-inflammatory and/or analgesic activities. These compounds are being explored for their potential use in treating inflammatory conditions and pain management .

Neuroprotective Effects

Cinnamamide derivatives have been incorporated into synthetic compounds with therapeutic potentials, including neuroprotective properties. These compounds are being studied for their ability to protect nerve cells from damage or degeneration .

Anti-tyrosinase Activity

These compounds have also been evaluated for their anti-tyrosinase properties, which could have applications in treating hyperpigmentation disorders and as potential ingredients in cosmetic products .

Cytotoxic Activity

Studies have synthesized hydroxycinnamide compounds and evaluated their cytotoxic activity against P388 murine leukemia cells. This research could lead to the development of new chemotherapeutic agents .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(E)-N-(2-phenoxypyrimidin-5-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c23-18(12-11-15-7-3-1-4-8-15)22-16-13-20-19(21-14-16)24-17-9-5-2-6-10-17/h1-14H,(H,22,23)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKRVEKOCVBKJS-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,3'-Bipyridine]-5-carboxamide](/img/structure/B3004987.png)

![Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B3004991.png)

![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3004993.png)

![3,9-dimethyl-1,7-bis(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3004995.png)

![3-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3004996.png)

![3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B3005002.png)

![8-chloro-6-(trifluoromethyl)-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3005004.png)